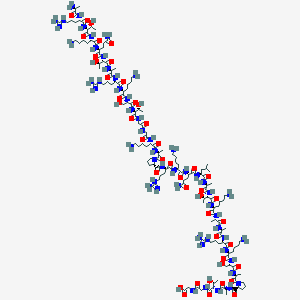
ADWX-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ADWX-1 is an optimised synthetic analog of the scorpion peptide BmKTx. This compound is known to block voltage-gated Kv1.3 channel with a high affinity (IC50 = 1.89 pM) and selectivity (340 fold greater affinity than for voltage-dependent ). This compound inhibits CD4+ CCR7– T-cell proliferation. This compound is an interesting therapeutic candidate to treat auto-immune disorders such as multiple sclerosis, type-1 diabetes, rheumatoid arthritis and psoriasis. This peptide is a valuable tool for studying the structure-function of Kv1.3 channel and auto-immunity pathways.
科学的研究の応用
Peptide Inhibitor Selectivity for Kv1.3 over Kv1.1
The specificity of ADWX-1 in targeting Kv1.3 channels over Kv1.1 is crucial for its potential as a therapeutic drug. The selectivity is attributed to differences in the turret residues of these channels. Mutation studies have shown that changing certain residues in the Kv1.1 turret to match those in Kv1.3 enhances the inhibition of Kv1.1, indicating the critical role of these turret residues in the selective action of this compound. This specificity not only increases the therapeutic potential of this compound but also contributes to the broader understanding of peptide inhibitor drug development for targeting specific isoforms of Kv channels (Yin et al., 2008).
Structural Basis and Potency as a Kv1.3 Channel Inhibitor
This compound has been meticulously designed for high potency and selectivity towards the Kv1.3 channel, making it a promising lead in the treatment of T cell-mediated autoimmune diseases. The substitution of specific residues in the native BmKTX toxin resulted in a peptide that exhibits a 100-fold increase in activity compared to the native toxin. The high potency and selectivity of this compound are attributable to its interactions with specific residues in Kv1.3, as revealed by computational simulations and alanine-scanning mutagenesis. These interactions are crucial for the therapeutic potential of this compound in modulating immune responses in autoimmune diseases (Han et al., 2008).
特性
分子式 |
C169H281N57O46S7 |
|---|---|
分子量 |
4071.90 Da |
外観 |
White lyophilized solidPurity rate: > 98%AA sequence: Val-Gly-Ile-Asn-Val-Lys-Cys7-Lys-His-Ser-Arg-Gln-Cys13-Leu-Lys-Pro-Cys17-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys27-Thr-Asn-Gly-Lys-Cys32-His-Cys34-Thr-Pro-Lys-OHDisulfide bonds between: Cys7-Cys27, Cys13-Cys32, Cys17-Cys34Length (aa): 37 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



